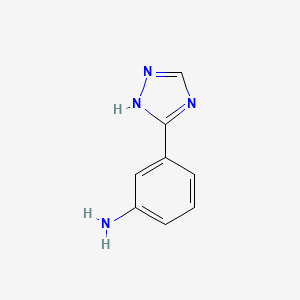

3-(4H-1,2,4-triazol-3-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMKTLGTASQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290068 | |

| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-57-4 | |

| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-1,2,4-Triazol-5-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4H-1,2,4-Triazol-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] This document is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel 1,2,4-triazole-based compounds.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore in drug design. The aniline substituent at the 3-position of the triazole ring in the title compound provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthetic Pathways to 3-(4H-1,2,4-Triazol-3-yl)aniline

The synthesis of 3-substituted-1,2,4-triazoles can be achieved through several established methods. Two classical and relevant approaches are the Pellizzari reaction and the Einhorn-Brunner reaction.[2][3][4][5][6]

Proposed Synthetic Route: The Pellizzari Reaction

The Pellizzari reaction offers a direct method for the synthesis of 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, typically at high temperatures.[1][3][5][7] For the synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline, a plausible approach involves the reaction of 3-aminobenzamide with formohydrazide.

Reaction Scheme:

Figure 1: Proposed synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline via the Pellizzari reaction.

Causality Behind Experimental Choices:

-

Starting Materials: 3-Aminobenzamide is a readily available starting material. Formohydrazide can be prepared from formic acid and hydrazine.

-

Reaction Conditions: The Pellizzari reaction is typically conducted at elevated temperatures, often neat or in a high-boiling point solvent, to drive the condensation and cyclization.[1]

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol based on the principles of the Pellizzari reaction.

Materials:

-

3-Aminobenzamide

-

Formohydrazide

-

High-boiling point solvent (e.g., diphenyl ether or N-methyl-2-pyrrolidone)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 3-aminobenzamide and formohydrazide.

-

Add a high-boiling point solvent to the flask.

-

Heat the reaction mixture to 200-250°C under a nitrogen atmosphere with vigorous stirring.

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 3-(4H-1,2,4-triazol-3-yl)aniline.

Characterization of 3-(4H-1,2,4-Triazol-3-yl)aniline

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data

The following table summarizes the expected analytical data for 3-(4H-1,2,4-triazol-3-yl)aniline based on the analysis of similar structures.[8][9]

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (aniline ring): δ 6.5-8.0 ppm; Triazole proton: δ 8.0-9.0 ppm; Amine protons (NH₂): broad singlet, δ 4.0-6.0 ppm; NH proton (triazole): broad singlet, δ 12.0-14.0 ppm. |

| ¹³C NMR | Aromatic carbons (aniline ring): δ 110-150 ppm; Triazole carbons: δ 140-160 ppm. |

| FTIR (cm⁻¹) | N-H stretching (amine and triazole): 3100-3400; C=N stretching (triazole ring): 1600-1650; C=C stretching (aromatic ring): 1450-1600. |

| Mass Spec (ESI-MS) | [M+H]⁺ = 161.0825 (for C₈H₉N₄⁺) |

Experimental Workflow for Characterization

Figure 2: A typical experimental workflow for the characterization of a synthesized compound.

Safety Information

While specific safety data for 3-(4H-1,2,4-triazol-3-yl)aniline is not extensively documented, it is prudent to handle it with care, as with any novel chemical compound. Based on the safety information for a similar compound, 3-(4H-1,2,4-triazol-4-yl)aniline, the target compound should be considered acutely toxic if swallowed.[7][10]

-

Hazard Classifications: Acute Toxicity, Oral (Category 3)[7][10]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)[7][10]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of 3-(4H-1,2,4-triazol-3-yl)aniline. The proposed synthetic route, based on the Pellizzari reaction, offers a viable pathway for its preparation. The outlined characterization methods are essential for verifying the structure and purity of the final product. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough analytical characterization are paramount for successful and reproducible results.

References

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Einhorn–Brunner reaction. Wikipedia. [Link]

-

Pellizzari reaction. Wikipedia. [Link]

-

1,2,4-Triazole. Wikipedia. [Link]

-

One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. PubMed. [Link]

-

3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline. SpectraBase. [Link]

-

AN EFFICIENT SYNTHESIS OF 1-(4H-1,2,4-TRIAZOL-3-YL)- HEXAHYDROQUINOLINE-3-CARBONITRILE AND THEIR SPIRO DERIVATIVES FROM β-ENAMI. HETEROCYCLES, Vol. 94, No. 5, 2017. [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Synthesis of 3‐aryl‐1,2,4‐triazole chloro‐formamide. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. [Link]

-

Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. ResearchGate. [Link]

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. tsijournals.com [tsijournals.com]

- 10. 3-(4H-1,2,4-Triazol-4-yl)aniline DiscoveryCPR 252928-92-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 3-(4H-1,2,4-triazol-3-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic chemistry and drawing parallels with structurally related analogs, this document offers a predictive yet scientifically grounded exploration of the molecule's physicochemical characteristics, reactivity, and spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their drug discovery and development endeavors. The 1,2,4-triazole moiety is a well-established pharmacophore, and this guide serves as a foundational resource for the scientific community to unlock the therapeutic potential of this specific derivative.[1][2][3]

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of chemical stability, hydrogen bonding capabilities, and dipole character.[4][5] These properties make it a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[2][3] The introduction of an aniline substituent at the 3-position of the 4H-1,2,4-triazole ring, as in 3-(4H-1,2,4-triazol-3-yl)aniline, presents a molecule with bifunctional reactivity, offering avenues for further chemical modification and the exploration of novel biological activities. This guide will delve into the core chemical aspects of this promising, yet underexplored, molecule.

Proposed Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline

Synthetic Workflow Diagram

Sources

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 3-(4H-1,2,4-triazol-3-yl)aniline

Abstract

This guide provides a comprehensive technical overview of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its definitive CAS number, physicochemical properties, and established suppliers. Furthermore, this document outlines a representative synthetic pathway, robust quality control methodologies, and critical safety protocols. The insights herein are tailored for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound for its effective procurement and application in research and development settings.

Section 1: Core Chemical Identity and Significance

Nomenclature and Structural Elucidation

3-(4H-1,2,4-triazol-3-yl)aniline is a chemical compound featuring a central aniline ring substituted with a 1,2,4-triazole moiety. It is important to note that while the user query specified the "3-yl" linkage, commercially available and well-documented versions of this scaffold are predominantly the 3-(4H-1,2,4-triazol-4-yl)aniline isomer, where the aniline group is attached to the nitrogen at position 4 of the triazole ring. This guide will focus on this specific, readily sourceable isomer.

The Chemical Abstracts Service (CAS) has assigned the number 252928-92-0 to 3-(4H-1,2,4-triazol-4-yl)aniline.[1][2] This identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

Caption: Structure of 3-(4H-1,2,4-triazol-4-yl)aniline.

Significance in Drug Discovery

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding.[3][4] Aniline derivatives containing this moiety are key intermediates in the synthesis of a wide range of pharmacologically active agents.[3][5] Specifically, they serve as foundational components for developing inhibitors of kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFR-1/2), which are crucial targets in oncology.[5][6] The strategic combination of the triazole and aniline pharmacophores provides a versatile platform for generating novel drug candidates with potential applications in treating cancers and autoimmune diseases.[6][7]

Section 2: Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for 3-(4H-1,2,4-triazol-4-yl)aniline are summarized below.

| Property | Value | Source |

| CAS Number | 252928-92-0 | [1][2] |

| Molecular Formula | C₈H₈N₄ | [1][2] |

| Molecular Weight | 160.18 g/mol | [1][2] |

| Form | Solid | [1] |

| SMILES | NC1=CC(N2C=NN=C2)=CC=C1 | [1] |

| InChI Key | WPGPBPCIYBWYMQ-UHFFFAOYSA-N | [1] |

Safety and Handling

Proper handling is paramount to ensure laboratory safety. This compound is classified with the GHS06 pictogram, indicating acute toxicity.

| Hazard Information | Details | Source |

| Signal Word | Danger | [1] |

| Hazard Statement | H301 (Toxic if swallowed) | [1] |

| Precautionary Statement | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | [1] |

| Storage Class | 6.1D (Non-combustible, acute toxic Cat. 3) | [1] |

| WGK | WGK 3 (highly hazardous for water) | [1] |

Storage Recommendation: Store at 4°C, protected from light.[2] Always consult the supplier-specific Safety Data Sheet (SDS) before handling.

Section 3: Representative Synthesis Pathway

While multiple synthetic routes exist for triazole-aniline derivatives, a common and effective approach involves the cyclization of a key intermediate. The following workflow illustrates a generalized, conceptual pathway. The causality behind this process lies in the sequential formation of bonds to construct the heterocyclic triazole ring from acyclic precursors, followed by modification of the aniline moiety.

Caption: Conceptual workflow for the synthesis of triazole-anilines.

This multi-stage synthesis typically involves the initial formation of a carbothioamide, which then undergoes alkaline cyclization to form the 1,2,4-triazole ring.[4] Subsequent functional group manipulations, such as the reduction of a nitro group to an amine, yield the final product.[8] The choice of reagents and conditions is critical for achieving high yield and purity.

Section 4: Quality Control and Analytical Validation

Ensuring the identity and purity of starting materials is a non-negotiable aspect of drug development. A multi-pronged analytical approach is required for the comprehensive validation of 3-(4H-1,2,4-triazol-4-yl)aniline.

Caption: A self-validating quality control workflow for intermediates.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: This technique separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase. It is the gold standard for quantitative purity assessment.

-

System: Reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL into the HPLC system.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Acceptance Criterion: Purity ≥98%.

Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR provides definitive structural information by probing the chemical environment of hydrogen atoms, confirming the connectivity and arrangement of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Compare the resulting spectrum with a reference standard or predicted spectrum. Verify the chemical shifts, integration values, and splitting patterns corresponding to the aromatic and triazole protons.

Protocol 3: Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: This method confirms the molecular weight of the compound, providing an essential check on its molecular formula.

-

System: An LC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

Method: Utilize the same or a similar LC method as in Protocol 4.1.

-

Analysis: Monitor for the [M+H]⁺ ion. For C₈H₈N₄, the expected mass-to-charge ratio (m/z) would be approximately 161.18.

-

Acceptance Criterion: The observed mass must be within ±0.1 Da of the theoretical mass.

Section 5: Sourcing and Procurement

Identifying reliable suppliers is a critical step in the research and development pipeline. The following companies are known suppliers of 3-(4H-1,2,4-triazol-4-yl)aniline.

| Supplier | CAS Number | Notes |

| Sigma-Aldrich | 252928-92-0 | Product sold for early discovery research; buyer is responsible for confirming identity and purity.[1] |

| ChemScene | 252928-92-0 | Offers the product with a stated purity of ≥98%.[2] |

| Matrix Scientific | 1017791-29-5 | This CAS is for a methylated analog, 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline, not the direct compound.[9] |

| Apollo Scientific | 252928-74-8 | This CAS is for a methylated analog, 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline.[10] |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

Section 6: Conclusion

3-(4H-1,2,4-triazol-4-yl)aniline (CAS: 252928-92-0) is a valuable and versatile chemical intermediate with significant applications in the synthesis of novel therapeutic agents. Its procurement requires careful attention to the specific isomer and CAS number. A robust, multi-technique quality control process is essential to validate the identity and purity of the material, ensuring the reliability and reproducibility of subsequent experimental work. By adhering to the principles of rigorous analytical validation and safe handling practices, researchers can effectively leverage this compound to advance the frontiers of drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis: The Role of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

-

Pharmaffiliates. 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

- Google Patents. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.

-

PubMed Central. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. [Link]

-

PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

PubMed. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. [Link]

-

ResearchGate. Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. [Link]

-

National Library of Medicine. Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

Sources

- 1. 3-(4H-1,2,4-Triazol-4-yl)aniline DiscoveryCPR 252928-92-0 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. 1017791-29-5 Cas No. | 4-Methyl-3-(4H-1,2,4-triazol-4-yl)aniline | Matrix Scientific [matrixscientific.com]

- 10. 252928-74-8 Cas No. | 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | Apollo [store.apolloscientific.co.uk]

Spectroscopic Characterization of 3-(4H-1,2,4-triazol-3-yl)aniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of 3-(4H-1,2,4-triazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of direct experimental data in publicly accessible databases, this document presents a predicted spectroscopic profile based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

3-(4H-1,2,4-triazol-3-yl)aniline possesses a molecular formula of C₈H₈N₄ and a molecular weight of 160.18 g/mol . The structure features a central aniline ring substituted at the meta-position with a 1,2,4-triazole ring. This combination of an aromatic amine and a nitrogen-rich heterocycle dictates its unique spectroscopic properties. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Caption: Molecular structure of 3-(4H-1,2,4-triazol-3-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-(4H-1,2,4-triazol-3-yl)aniline are detailed below. Chemical shifts are referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | Broad Singlet | 1H | N-H (Triazole) |

| ~8.0 - 8.5 | Singlet | 1H | C-H (Triazole) |

| ~6.8 - 7.5 | Multiplet | 4H | Ar-H (Aniline) |

| ~5.0 - 5.5 | Broad Singlet | 2H | NH₂ (Aniline) |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C=N (Triazole) |

| ~148 - 152 | C-NH₂ (Aniline) |

| ~140 - 145 | C-H (Triazole) |

| ~130 - 135 | Quaternary C (Aniline) |

| ~128 - 130 | Ar-CH (Aniline) |

| ~115 - 120 | Ar-CH (Aniline) |

| ~110 - 115 | Ar-CH (Aniline) |

Expertise & Experience: The prediction of the chemical shifts is based on the known electronic effects of the substituents. The aniline ring protons are expected to appear in the aromatic region, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing triazole substituent. The triazole N-H proton is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding. The aniline NH₂ protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of 3-(4H-1,2,4-triazol-3-yl)aniline and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2] Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1][3] Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.[1][3]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform. Phase correct the spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 3-(4H-1,2,4-triazol-3-yl)aniline are summarized below.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Medium-Strong, Broad | N-H stretching (Amine and Triazole) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~1620 | Medium-Strong | N-H bending (Amine) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (Aromatic and Triazole rings) |

| 1350 - 1250 | Medium-Strong | Aromatic C-N stretching |

| 900 - 650 | Strong | Aromatic C-H out-of-plane bending |

Trustworthiness: The presence of a primary aromatic amine is expected to give rise to two N-H stretching bands in the 3450-3200 cm⁻¹ region.[5][6][7] The triazole N-H stretch will also contribute to this broad absorption. Aromatic C-H stretching vibrations are characteristically found between 3100 and 3000 cm⁻¹.[8] The N-H bending of the primary amine is anticipated around 1620 cm⁻¹.[7] The complex vibrations of the aromatic and triazole rings will produce a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-N stretching is typically observed in the 1350-1250 cm⁻¹ range.[7]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common and effective way to obtain the IR spectrum of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 3-(4H-1,2,4-triazol-3-yl)aniline in a volatile solvent such as methanol or acetone.[9]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[10][11]

-

Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 161.0822 | [M+H]⁺ |

| 183.0641 | [M+Na]⁺ |

Authoritative Grounding: Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.[12][13][14][15][16] For 3-(4H-1,2,4-triazol-3-yl)aniline (C₈H₈N₄), the exact mass of the protonated molecule is calculated to be 161.0822. The formation of a sodium adduct [M+Na]⁺ is also common in ESI-MS.

Plausible Fragmentation Pathway (Tandem MS - MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. A plausible fragmentation pathway is outlined below.

Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺ of 3-(4H-1,2,4-triazol-3-yl)aniline.

Expertise & Experience: The fragmentation of 1,2,4-triazoles can involve the loss of stable neutral molecules such as nitrogen (N₂) or hydrogen cyanide (HCN).[17] The bond between the aniline and triazole rings could also cleave, leading to the formation of an aniline radical cation. The exact fragmentation pattern will depend on the collision energy used in the MS/MS experiment.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[15] A heated inert gas (e.g., nitrogen) is used to assist in desolvation.[13]

-

Mass Analysis: The generated ions are guided into the mass analyzer, and their mass-to-charge ratios are measured. For MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation, and the resulting fragment ions are mass-analyzed.[12]

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for 3-(4H-1,2,4-triazol-3-yl)aniline, covering NMR, IR, and Mass Spectrometry. The provided data, based on established spectroscopic principles and analysis of analogous structures, serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, ensuring scientific integrity and reproducibility in research and development settings.

References

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. academic.shu.edu [academic.shu.edu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. webassign.net [webassign.net]

- 11. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Tautomeric Forms of 3-(4H-1,2,4-triazol-3-yl)aniline

Abstract

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its diverse biological activities. The functionality of these heterocyclic compounds is intrinsically linked to their structural dynamics, particularly prototropic tautomerism. This guide provides a comprehensive exploration of the tautomeric phenomena in 3-(4H-1,2,4-triazol-3-yl)aniline. We will delve into the theoretical underpinnings of tautomerism in this specific molecule, detail robust experimental and computational methodologies for its characterization, and discuss the implications of tautomeric preferences on its chemical reactivity and potential as a pharmacophore. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular system.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Systems

Prototropic tautomerism, the migration of a proton between different positions within a molecule, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of heterocyclic compounds. In the realm of 1,2,4-triazoles, this phenomenon dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape, all of which are critical determinants of its interaction with biological targets.[1][2] The 3-(4H-1,2,4-triazol-3-yl)aniline molecule, featuring both an amino-substituted phenyl ring and a tautomerizable triazole core, presents a fascinating case study in the interplay of electronic effects and structural isomerism. Understanding the predominant tautomeric forms and the equilibrium between them is paramount for rational drug design and the development of novel materials.[1][3][4]

The 1,2,4-triazole ring can theoretically exist in three prototropic tautomeric forms: the 1H, 2H, and 4H isomers. The relative stability of these tautomers is influenced by the nature and position of substituents on the triazole ring.[1][5] For 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen is typically located on the nitrogen atom closer to the more electron-releasing substituent.[1] However, intramolecular hydrogen bonding and solvent effects can significantly influence the tautomeric equilibrium.[1]

This guide will systematically dissect the tautomeric landscape of 3-(4H-1,2,4-triazol-3-yl)aniline, providing a robust framework for its investigation.

Theoretical Framework: Potential Tautomeric Forms of 3-(4H-1,2,4-triazol-3-yl)aniline

The core of our investigation lies in identifying and characterizing the possible tautomeric forms of 3-(4H-1,2,4-triazol-3-yl)aniline. Due to the prototropic nature of the 1,2,4-triazole ring, we can postulate the existence of three primary annular tautomers. The position of the mobile proton on the triazole ring defines these forms.

Theoretically, 3-(4H-1,2,4-triazol-3-yl)aniline can exist in three tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring.[6] These are:

-

1H-tautomer: 3-(1H-1,2,4-triazol-3-yl)aniline

-

2H-tautomer: 3-(2H-1,2,4-triazol-3-yl)aniline

-

4H-tautomer: 3-(4H-1,2,4-triazol-3-yl)aniline

It is generally observed in 3,5-disubstituted 1,2,4-triazoles that the 4H-tautomer is the least stable.[1] The equilibrium is therefore primarily between the 1H and 2H forms. The relative stability of these two tautomers is influenced by the electronic properties of the substituents. In the case of 3-(4H-1,2,4-triazol-3-yl)aniline, the aniline moiety acts as an electron-donating group.

Below is a visual representation of the tautomeric equilibrium.

Caption: Tautomeric equilibria of 3-(4H-1,2,4-triazol-3-yl)aniline.

Experimental Characterization of Tautomeric Forms

A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of 3-(4H-1,2,4-triazol-3-yl)aniline in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and indispensable tool for studying tautomerism in solution.[3][7] In particular, ¹H, ¹³C, and ¹⁵N NMR can provide critical insights into the dynamic equilibrium between tautomers.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of 3-(4H-1,2,4-triazol-3-yl)aniline in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shift and multiplicity of the triazole N-H proton and the aromatic protons. The presence of multiple N-H signals may indicate a slow exchange between tautomers on the NMR timescale.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are particularly sensitive to the tautomeric form.[8] Broad signals for the triazole carbons can suggest a fast tautomeric exchange.[8]

-

¹⁵N NMR Acquisition: If available, ¹⁵N NMR is highly informative for distinguishing between tautomers due to the large chemical shift dispersion of nitrogen.[3][7] The hybridization state of the nitrogen atoms in the triazole ring directly impacts their chemical shifts.

-

Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric equilibrium. Changes in temperature can shift the equilibrium and affect the rate of exchange, potentially allowing for the resolution of individual tautomer signals at lower temperatures.

-

Data Analysis: Compare the observed chemical shifts with literature values for similar 1,2,4-triazole derivatives and with computationally predicted chemical shifts for each potential tautomer.

| Spectroscopic Parameter | Expected Observations for Tautomeric Mixture |

| ¹H NMR (N-H signal) | Multiple signals or a single, broadened signal depending on the exchange rate. |

| ¹³C NMR (Triazole Carbons) | Broadened signals due to fast exchange, or distinct signals for each tautomer at low temperature. |

| ¹⁵N NMR | Distinct signals for the different nitrogen environments in each tautomer. |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the direct visualization of the proton's location on the triazole ring.[9][10]

Experimental Workflow: X-ray Crystallography

Caption: Workflow for X-ray crystallographic analysis.

The resulting crystal structure will unambiguously identify the predominant tautomer in the solid state. It is important to note that the solid-state structure may not necessarily reflect the tautomeric equilibrium in solution. In some cases, co-crystallization of multiple tautomers has been observed.[11]

Computational Modeling of Tautomeric Stability

Quantum chemical calculations are a powerful complementary tool for investigating tautomerism.[12] Density Functional Theory (DFT) methods can provide accurate predictions of the relative energies of the different tautomers, offering valuable insights into their thermodynamic stability.[1]

Protocol: DFT Calculations for Tautomer Stability

-

Structure Optimization: Build the 3D structures of all possible tautomers of 3-(4H-1,2,4-triazol-3-yl)aniline. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvation Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[12]

-

Relative Energy Calculation: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers to determine their relative stabilities. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

-

NMR Chemical Shift Prediction: The optimized structures can be used to predict NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of tautomeric forms.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Predicted) | Relative Energy (kcal/mol) - Solvated (Predicted) |

| 1H-tautomer | Calculated Value | Calculated Value |

| 2H-tautomer | Calculated Value | Calculated Value |

| 4H-tautomer | Calculated Value | Calculated Value |

Note: The actual values would be obtained from the DFT calculations.

Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline and its Derivatives

The synthesis of the title compound and its derivatives is a crucial first step for any experimental investigation. Several synthetic routes to 3-amino-5-aryl-1,2,4-triazoles have been reported in the literature. A common approach involves the cyclization of an appropriate precursor, such as an amidine or a thioamide, with a hydrazine derivative.[13]

One possible synthetic pathway starts from 3-aminobenzoic acid, which can be converted to the corresponding hydrazide. Subsequent reaction with a suitable one-carbon synthon, such as cyanogen bromide or formic acid, can lead to the formation of the triazole ring. The specific reaction conditions will influence the yield and purity of the final product.[14]

Implications for Drug Discovery and Materials Science

The tautomeric state of 3-(4H-1,2,4-triazol-3-yl)aniline has significant implications for its application in drug discovery and materials science.

-

Pharmacological Activity: The predominant tautomer will present a specific three-dimensional arrangement of hydrogen bond donors and acceptors to a biological target. A shift in the tautomeric equilibrium can dramatically alter the binding affinity and, consequently, the pharmacological activity.[15]

-

Physicochemical Properties: Tautomerism influences key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Crystal Packing and Polymorphism: In the solid state, the tautomeric form dictates the intermolecular interactions, such as hydrogen bonding networks, which in turn determine the crystal packing and can lead to polymorphism. This is a critical consideration in pharmaceutical formulation and materials science.

-

Optical and Electronic Properties: For applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or corrosion inhibitors, the electronic structure of the predominant tautomer will govern the material's optical and electronic properties.[16][17]

Conclusion

The study of tautomerism in 3-(4H-1,2,4-triazol-3-yl)aniline is a multifaceted endeavor that requires a synergistic combination of theoretical and experimental approaches. This in-depth guide has provided a comprehensive framework for researchers to investigate the tautomeric landscape of this important molecule. By employing the detailed protocols for NMR spectroscopy, X-ray crystallography, and computational modeling, scientists can gain a nuanced understanding of the structural dynamics at play. This knowledge is not merely academic; it is a critical prerequisite for the rational design of novel pharmaceuticals and advanced materials based on the versatile 1,2,4-triazole scaffold. The insights gained from such studies will undoubtedly pave the way for future innovations in medicinal chemistry and materials science.

References

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1, 1-655. [Link]

-

Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons. [Link]

-

Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. T. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25683–25693. [Link]

-

Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2007). Synthesis and properties of new 1,2,4-triazole derivatives. Molecules, 12(1), 1-13. [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Yarovenko, V. N., Strizhakov, O. O., Zavarzin, I. V., Krayushkin, M. M., & Vorontsova, L. G. (2000). Tautomerism and geometrical isomerism of N-acyl-3-amino-1,2,4-triazoles. Russian Chemical Bulletin, 49(1), 143-148. [Link]

-

Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier. [Link]

-

Shcherbyna, R. O., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 837-848. [Link]

-

Sadat, S. A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1993-2005. [Link]

-

Dolzhenko, A. V., et al. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1659. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 7. dspace.ncl.res.in [dspace.ncl.res.in]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

potential biological activities of 3-(4H-1,2,4-triazol-3-yl)aniline derivatives

An In-depth Technical Guide to the Potential Biological Activities of 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives

Authored by a Senior Application Scientist

Foreword: The Prominence of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and polar nature, make it an exceptional pharmacophore.[3] These characteristics enhance binding affinity to biological targets and can improve the overall pharmacological profile of a drug candidate.[4] The versatility of the 1,2,4-triazole nucleus is evidenced by its presence in numerous FDA-approved drugs with a wide range of applications, such as the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[2][4] This guide focuses on a specific, promising class of these compounds: 3-(4H-1,2,4-triazol-3-yl)aniline derivatives, exploring their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential.

Part 1: Synthesis of 3-(4H-1,2,4-triazol-3-yl)aniline Derivatives: A Generalized Approach

The synthesis of 1,2,4-triazole derivatives, particularly those linked to an aniline moiety, typically involves a multi-step process. While numerous specific pathways exist, a common and reliable strategy involves the formation of a key thiosemicarbazide intermediate followed by cyclization. This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Generalized Synthetic Workflow

The synthesis generally proceeds through the following key stages:

-

Formation of Isothiocyanate: The starting aniline derivative is treated with thiophosgene or a related reagent to form the corresponding isothiocyanate.

-

Thiosemicarbazide Synthesis: The isothiocyanate is reacted with a hydrazine derivative (e.g., hydrazine hydrate) to yield a thiosemicarbazide intermediate.

-

Alkaline Cyclization: The thiosemicarbazide undergoes intramolecular cyclization, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), to form the 1,2,4-triazole-3-thione ring.[5]

-

Further Modifications (Optional): The resulting triazole can be further modified, for instance, by S-alkylation or amination, to produce a library of final derivatives.

Caption: Generalized workflow for synthesizing 1,2,4-triazole derivatives.

Protocol: General Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Causality: This protocol is designed for maximum versatility. Using an alkaline cyclization of a thiosemicarbazide intermediate is a robust and widely documented method that reliably yields the triazole-thione core, which serves as a versatile precursor for further functionalization.[5]

-

Thiosemicarbazide Formation: To a solution of the desired aryl isothiocyanate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise while stirring at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the crude 4-aryl-thiosemicarbazide.

-

Cyclization to Triazole-thione: Dissolve the crude thiosemicarbazide (1.0 eq) in an aqueous solution of 8% sodium hydroxide.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After cooling, carefully acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[5]

Part 2: Anticancer Activities

The 1,2,4-triazole scaffold is a prominent feature in the design of novel anticancer agents.[6] Derivatives of 3-(4H-1,2,4-triazol-3-yl)aniline have demonstrated significant antiproliferative effects against various cancer cell lines through diverse mechanisms of action.[7]

Mechanisms of Action in Oncology

-

Tubulin Polymerization Inhibition: A key mechanism involves the disruption of microtubule dynamics.[8] Certain triazole derivatives bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[9] This arrests the cell cycle in the G2/M phase, leading to apoptosis.

-

Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation and survival are driven by kinases. Triazole derivatives have been developed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated or overexpressed in various cancers.[10]

-

Apoptosis Induction: Beyond cell cycle arrest, these compounds can directly trigger programmed cell death (apoptosis) by modulating apoptotic pathways.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities - Neliti [neliti.com]

- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Characterization of 3-(4H-1,2,4-triazol-3-yl)aniline: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Early-Stage In Silico Profiling

In the contemporary drug discovery landscape, the imperative to de-risk candidates at the earliest stages of development cannot be overstated. The attrition of promising molecules due to unfavorable pharmacokinetic and toxicity profiles in later preclinical and clinical phases represents a significant expenditure of both time and resources. In silico predictive modeling has emerged as an indispensable tool, offering a rapid, cost-effective, and resource-efficient means of evaluating the physicochemical, ADME (Absorption, Distribution, Metabolism, and Excretion), and toxicological properties of novel chemical entities before their synthesis. This technical guide provides a comprehensive, in-depth analysis of 3-(4H-1,2,4-triazol-3-yl)aniline, a molecule of interest owing to the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, through the lens of established computational methodologies.[1][2][3] By elucidating a systematic workflow, this document serves as a practical blueprint for researchers and drug development professionals to apply these predictive tools to their own compounds of interest.

Introduction to 3-(4H-1,2,4-triazol-3-yl)aniline

3-(4H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound featuring a central aniline ring substituted with a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-recognized pharmacophore, present in a wide array of approved pharmaceuticals, and is known to participate in various biological interactions.[4] The aniline substructure, while also common in medicinal chemistry, necessitates careful evaluation due to its potential association with certain toxicological liabilities. An early and robust in silico assessment of this molecule is therefore critical to understanding its drug-like potential.

Molecular Identifiers:

-

IUPAC Name: 3-(4H-1,2,4-triazol-4-yl)aniline

Predictive Workflow for In Silico Analysis

The comprehensive in silico evaluation of a potential drug candidate follows a logical progression from fundamental physicochemical properties to complex biological interactions and potential toxicities. The following workflow outlines the methodologies employed in this guide.

Figure 1: A schematic of the in silico prediction workflow.

Physicochemical and Lipophilicity Profile

The physicochemical properties of a molecule are foundational to its pharmacokinetic behavior, governing its solubility, permeability, and ultimately, its bioavailability. The SwissADME web server is a robust and widely utilized tool for the rapid prediction of these key parameters.[7][8][9][10]

Experimental Protocol: Physicochemical Property Prediction with SwissADME

-

Navigate to the SwissADME Web Server: Access the publicly available SwissADME portal.[8]

-

Input Molecular Structure: In the provided input field, paste the SMILES string for 3-(4H-1,2,4-triazol-3-yl)aniline: NC1=CC(=CC=C1)N2C=NN=C2.

-

Initiate Calculation: Execute the prediction algorithm by clicking the "Run" button.

-

Data Extraction: The server will generate a comprehensive report. For this section, focus on the "Physicochemical Properties," "Lipophilicity," and "Water Solubility" panels. Record the predicted values for subsequent analysis.[11]

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight (MW) | 160.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five: <500). |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | Indicates good intestinal absorption and blood-brain barrier penetration potential (typically <140 Ų). |

| Number of Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity (typically ≤10). |

| Consensus LogP | 0.95 | A measure of lipophilicity; this value suggests a favorable balance between solubility and permeability. |

| ESOL LogS | -1.85 | Predicts good aqueous solubility. |

| Bioavailability Score | 0.55 | An empirical score indicating a high probability of good oral bioavailability. |

Interpretation and Causality

The predicted physicochemical profile of 3-(4H-1,2,4-triazol-3-yl)aniline is highly favorable from a drug discovery perspective. Its low molecular weight and topological polar surface area are strong indicators of good passive intestinal absorption. The consensus LogP value suggests that the molecule possesses a balanced lipophilicity, which is crucial for both traversing cellular membranes and maintaining sufficient aqueous solubility. The predicted good water solubility (LogS) further supports its potential for oral administration. These parameters collectively satisfy established drug-likeness rules, such as Lipinski's Rule of Five, suggesting that the molecule has a high probability of exhibiting favorable pharmacokinetic properties.[1][2][3][7]

ADME Profile Prediction

While physicochemical properties provide a foundational understanding, a more detailed prediction of the ADME profile is necessary. The pkCSM server, which utilizes graph-based signatures, offers a suite of models to predict various pharmacokinetic endpoints.[12][13]

Experimental Protocol: ADME Prediction with pkCSM

-

Access the pkCSM Web Server: Navigate to the pkCSM prediction portal.[8]

-

Input SMILES: Enter the SMILES string for 3-(4H-1,2,4-triazol-3-yl)aniline into the designated input area.

-

Select Prediction Endpoints: Ensure that the desired ADME parameters (e.g., Intestinal Absorption, Caco-2 Permeability, CYP inhibition, Total Clearance) are selected for prediction.

-

Run Prediction: Submit the molecule for analysis.

-

Collate Data: Systematically record the predicted values for each ADME endpoint from the results page.

Predicted ADME Data

| Parameter | Predicted Value | Interpretation and Significance |

| Absorption | ||

| Intestinal Absorption (Human) | 93.5% | High predicted absorption from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | 0.35 | Suggests moderate to high permeability across the intestinal epithelium. |

| Distribution | ||

| VDss (human) (log L/kg) | -0.05 | Indicates that the drug is likely to be distributed primarily in the bloodstream rather than accumulating in tissues. |

| BBB Permeability (logBB) | -0.45 | Predicts that the compound is likely to penetrate the blood-brain barrier. |

| CNS Permeability (logPS) | -1.5 | Suggests limited penetration into the central nervous system. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit another key drug-metabolizing enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.35 | Predicts a moderate rate of clearance from the body. |

Authoritative Grounding and Mechanistic Insights

The predicted ADME profile for 3-(4H-1,2,4-triazol-3-yl)aniline is largely favorable. The high predicted intestinal absorption is consistent with its physicochemical properties. The predicted blood-brain barrier permeability, while not exceptionally high, suggests that the compound may have applications in targeting the central nervous system, depending on the therapeutic indication. Of significant importance is the prediction that the molecule is not an inhibitor of the major cytochrome P450 enzymes CYP2D6 and CYP3A4. Inhibition of these enzymes is a common cause of adverse drug-drug interactions, and the absence of this liability is a highly desirable attribute for a drug candidate.[4] The predicted moderate total clearance suggests a reasonable half-life in the body.

In Silico Toxicological Assessment

Early identification of potential toxicological liabilities is a cornerstone of modern drug discovery. The presence of an aniline moiety in 3-(4H-1,2,4-triazol-3-yl)aniline warrants a thorough investigation of its potential for mutagenicity and carcinogenicity. Toxtree, an open-source software that employs a decision tree approach, is a valuable tool for this purpose.[14][15]

Experimental Protocol: Toxicity Prediction with Toxtree

-

Launch Toxtree Application: Open the Toxtree software.

-

Input Molecule: Input the SMILES string for 3-(4H-1,2,4-triazol-3-yl)aniline.

-

Select Decision Tree: From the available plugins, select the "Benigni/Bossa rulebase for mutagenicity and carcinogenicity".[14]

-

Execute Prediction: Run the analysis.

-

Interpret Results: The output will indicate the presence or absence of structural alerts for toxicity and provide a classification based on the decision tree logic.[16]

Predicted Toxicological Endpoints

| Toxicological Endpoint | Prediction | Structural Alert |

| Mutagenicity (Ames Test) | Positive | Aromatic amine |

| Carcinogenicity | Positive | Aromatic amine |

Self-Validating System and Rationale

The prediction of potential mutagenicity and carcinogenicity for 3-(4H-1,2,4-triazol-3-yl)aniline is directly attributable to the presence of the aniline substructure. Aromatic amines are a well-known class of compounds that can be metabolically activated to reactive electrophilic species, which can then form adducts with DNA, leading to mutations and potentially cancer.[16] The Toxtree Benigni/Bossa rulebase is specifically designed to identify such structural alerts.[14]

It is crucial to interpret this in silico prediction with caution. While the structural alert is a significant finding that raises a potential red flag, it does not definitively confirm that the compound will be mutagenic or carcinogenic in vivo. The overall electronic and steric properties of the molecule, including the influence of the triazole ring, can modulate this potential toxicity. However, this prediction provides a critical piece of information for the drug discovery team. It strongly suggests that early in vitro toxicological assays (e.g., Ames test) should be prioritized for this compound and its analogs to experimentally assess this liability.

Synthesis of Findings and Strategic Recommendations

The in silico profiling of 3-(4H-1,2,4-triazol-3-yl)aniline presents a dualistic picture. On one hand, the molecule exhibits an excellent predicted physicochemical and ADME profile, suggesting it is likely to be orally bioavailable with favorable distribution and a low propensity for common drug-drug interactions. These characteristics make its core scaffold an attractive starting point for medicinal chemistry exploration.

On the other hand, the predicted toxicity, specifically mutagenicity and carcinogenicity arising from the aniline moiety, represents a significant and well-understood liability. This finding should not necessarily lead to the immediate termination of interest in this chemical series, but rather should guide a proactive and informed drug development strategy.

Strategic Recommendations:

-

Prioritize In Vitro Toxicity Testing: An immediate priority should be to synthesize 3-(4H-1,2,4-triazol-3-yl)aniline and subject it to in vitro mutagenicity testing (e.g., a standard Ames assay). This will provide experimental validation of the in silico prediction.

-

Structure-Toxicity Relationship (STR) Studies: If the parent compound shows mutagenic potential, a focused medicinal chemistry effort should be initiated to mitigate this liability. This could involve:

-

Modulation of the Aniline Ring: Introducing electron-withdrawing or bulky substituents to the aniline ring to alter its metabolic activation profile.

-

Bioisosteric Replacement: Investigating the replacement of the aniline ring with other bioisosteres that are not associated with mutagenicity, while aiming to retain the favorable pharmacokinetic properties.

-

-

Iterative In Silico Profiling: As new analogs are designed, they should be subjected to the same comprehensive in silico profiling workflow outlined in this guide. This will allow for the early identification of candidates that retain the desirable ADME properties while having a reduced or eliminated toxicity flag.

Figure 2: A logical diagram illustrating the strategic implications of the in silico findings.

Conclusion

This technical guide has demonstrated a systematic and scientifically grounded approach to the in silico prediction of the properties of 3-(4H-1,2,4-triazol-3-yl)aniline. By leveraging a suite of validated and publicly accessible computational tools, we have generated a comprehensive profile of its physicochemical, pharmacokinetic, and toxicological characteristics. The findings underscore the power of in silico methods to provide critical, actionable insights at the nascent stages of drug discovery. The favorable predicted ADME properties of this molecule are tempered by a significant, yet potentially tractable, toxicity concern. The strategic recommendations provided herein offer a clear path forward for any research program centered on this or structurally related chemical matter. The judicious application of such predictive workflows is paramount to enhancing the efficiency and success rate of modern therapeutic development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33779314, 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline. Available at: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link]

-

MDPI (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Available at: [Link]

-

Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial | ADME prediction for Drug Design & bioinformatics. YouTube. Available at: [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]

-

SCIENTASTIC (2020). How to use SwissADME?. YouTube. Available at: [Link]

-

da Silva, E. R., et al. (2024). A novel approach to triazole fungicides risk characterization: Bridging human biomonitoring and computational toxicology. Science of The Total Environment, 958, 176003. Available at: [Link]

-

Benigni, R., & Bossa, C. (2008). The Benigni / Bossa rulebase for mutagenicity and carcinogenicity – a module of Toxtree. JRC Publications Repository. Available at: [Link]

-

PubChemLite (n.d.). 3-(4-methyl-4h-1,2,4-triazol-3-yl)aniline. Available at: [Link]

-

Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. Available at: [Link]

-

ResearchGate (n.d.). Development of predictive in silico models for ADME properties. Available at: [Link]

-

Swiss Institute of Bioinformatics (n.d.). Help - SwissADME. Available at: [Link]

-

Toxtree (n.d.). Toxtree - Toxic Hazard Estimation by decision tree approach. Available at: [Link]

-

Shcherbyna, R., et al. (2024). Computer prediction of toxicity of new S-alkyl derivatives of 1,2,4-triazole. Farmatsevtychnyi Zhurnal, 79(5), 23-32. Available at: [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at: [Link]

-

Chrobak, E., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. Available at: [Link]

-

Chrobak, E., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. Available at: [Link]

-

U.S. Environmental Protection Agency (n.d.). RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4). Available at: [Link]

Sources

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel approach to triazole fungicides risk characterization: Bridging human biomonitoring and computational toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-(4H-1,2,4-Triazol-4-yl)aniline DiscoveryCPR 252928-92-0 [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. SwissADME [swissadme.ch]

- 12. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 15. toxtree.sourceforge.net [toxtree.sourceforge.net]

- 16. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Anilino-Triazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in medicinal chemistry, lending its favorable physicochemical properties to a wide array of therapeutic agents.[1][2][3] When coupled with an aniline moiety, the resulting anilino-triazole scaffold gives rise to a class of compounds with significant potential across diverse disease areas, including oncology, infectious diseases, and inflammation.[1][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of anilino-triazoles. We will dissect the nuanced effects of structural modifications on target engagement and pharmacological response, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to serve as a practical resource for the rational design and optimization of novel anilino-triazole-based therapeutics.